5-Bromothiophene-2-carbohydrazide
Overview
Description
5-Bromothiophene-2-carbohydrazide and its derivatives are a class of compounds that have been the subject of various research studies due to their potential biological activities and applications in organic synthesis. These compounds are characterized by the presence of a thiophene ring, a versatile heterocyclic structure that is known for its stability and electronic properties, making it a valuable component in the design of new molecules for pharmaceutical and material science applications .
Synthesis Analysis
The synthesis of 5-bromothiophene-2-carbohydrazide derivatives has been achieved through various methods, including palladium-catalyzed coupling reactions, solvent-free synthesis, and condensation reactions. For instance, the Suzuki cross-coupling reaction has been employed to couple 5-bromothiophene-2-carboxylic acid with different arylboronic acids, yielding a series of novel thiophene-based derivatives with moderate-to-good yields . Another approach involves the use of esters as blocking groups to facilitate the direct arylation of heteroaromatics, preventing the formation of dimers or oligomers and allowing the synthesis of biheteroaryls . Solvent-free synthesis methods have also been developed to produce 5-bromothiophene-based dihydropyrimidin-2-(1H)-thiones, which offer the advantages of easy workup and high yields without the need for separation techniques . Additionally, condensation reactions have been utilized to create Schiff bases and hydrazide derivatives, which are characterized by their ease of formation and good yields .
Molecular Structure Analysis
The molecular structures of the synthesized 5-bromothiophene derivatives have been characterized using various analytical techniques, including spectral analysis, X-ray crystallography, and computational studies. Density functional theory (DFT) calculations have provided insights into the frontier molecular orbitals and reactivity descriptors of these compounds, revealing differences in reactivity and stability among the derivatives . Crystal structure analysis has been performed for certain compounds, such as 5-bromothiophene-based dihydropyrimidin-2-(1H)-thiones, which were analyzed using Hirshfeld surfaces analysis and single crystal X-ray analysis . These studies have confirmed the molecular configurations and have helped in understanding the intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
5-Bromothiophene derivatives have been shown to participate in various chemical reactions, including further palladium-catalyzed C-C bond-forming reactions due to the presence of reactive C-Br bonds . The versatility of these compounds is further demonstrated by their ability to undergo one-pot oxidation and bromination reactions, serving as building blocks for the synthesis of more complex thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromothiophene-2-carbohydrazide derivatives have been studied through thermal analysis, computational calculations, and antimicrobial assays. Thermal analysis has provided information on the stability and decomposition patterns of these compounds . Computational calculations, including DFT, have supported the experimental findings and helped predict the favored isomers and electronic properties . The antimicrobial activities of these derivatives have been evaluated, with several compounds exhibiting promising results against human pathogenic bacteria and fungi, indicating their potential as drug candidates .
Scientific Research Applications
Antimicrobial Activity
5-Bromothiophene-2-carbohydrazide derivatives have been synthesized and characterized for antimicrobial activities. These derivatives, exhibiting the thiophene nucleus, showed moderate to good antimicrobial and antifungal activity (Makwana & Naliapara, 2014). Additionally, similar compounds were evaluated for their biological activities, again demonstrating antimicrobial properties (Makwana & Naliapara, 2014).
Spasmolytic Activity
Research has explored the synthesis of novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid, revealing significant spasmolytic effects. Among the synthesized analogs, certain compounds showed outstanding spasmolytic activity with effective concentration values. These findings are supported by density functional theory (DFT) calculations, which also provide insights into the reactivity and stability of these compounds (Rasool et al., 2020).
Antifungal and Antibacterial Properties
Solvent-free synthesis of 5-bromothiophene-based derivatives has been explored, highlighting their potential antifungal and antibacterial applications. Some synthesized compounds exhibited good antibacterial and antifungal activities, and their drug-like nature was confirmed through ADMET predictions (Sharma et al., 2022).
Synthesis of Biheteroaryls
5-Bromothiophene derivatives have been utilized in palladium-catalyzed direct heteroarylations of heteroaromatics. This process allows the formation of biheteroaryls in high yields, demonstrating the utility of 5-bromothiophene derivatives in complex chemical syntheses (Fu et al., 2012).
Polymerization Processes
The electrochemical reduction of tribromothiophen to bromothiophen has been investigated, indicating the potential of 5-bromothiophene derivatives in polymerization processes. This study provides strategies for the scale-up of such syntheses (Pletcher & Razaq, 1980).
DNA-Binding Analysis
A pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde was synthesized and its DNA-binding properties were analyzed. This study provides valuable insights into the potential biomedical applications of 5-bromothiophene derivatives (Warad et al., 2020).
Safety And Hazards
5-Bromothiophene-2-carbohydrazide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-bromothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXZACLPQYOIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366368 | |
Record name | 5-bromothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-2-carbohydrazide | |
CAS RN |
98027-27-1 | |
Record name | 5-bromothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98027-27-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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